Cas no 53-57-6 (NADPH)

NADPH structure
NADPH structure
Product Name:NADPH
Número CAS:53-57-6
MF:C21H30N7O17P3
Megavatios:745.420887470245
CID:371676
PubChem ID:5884
Update Time:2025-12-25

NADPH Propiedades químicas y físicas

Nombre e identificación

    • [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • β-NADPH-d4
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • Di-(tert-butyl) imidodicarbonate
    • Di-t-butyl iminodicarboxylate
    • di-tert-butyl imidodicarbonate
    • di-tert-butyl iminodicarbonate
    • Di-tert-butyl Iminodicarboxylate
    • Di-tert-butyl-iminodicarboxylate
    • Iminodicarboxylic Acid Di-tert-butyl Ester
    • N-Boc-tert-butylcarbamate
    • tert-Butyl iminodicarboxylate
    • β-TPNH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-NADPH
    • Triphosphopyridine nucleotide, reduced
    • TPNH
    • Reduced triphosphopyridine nucleotide
    • Reduced nicotinamide adenine dinucleotide phosphate
    • Reduced 2 codehydrogenase II
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADPH
    • Dihydrocodehydrogenase II
    • Cozymase II, reduced
    • Coenzyme II, reduced
    • Codehydrogenase II, reduced
    • Codehydrase II, reduced
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • 53-57-6
    • b-Nicotinamide-adenine-dinucleotide-phosphorate
    • Dihydrocodehydrogenase II
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • C21-H30-N7-O17-P3.4Na
    • NADP REDUCED FORM [MI]
    • ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • DTXSID001018921
    • beta-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • C00005
    • C21H30N7O17P3
    • DB02338
    • Nicotinamide-adenine-dinucleotide-phosphorate
    • CHEBI:16474
    • EINECS 200-177-6
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • beta-Nicotinamide-adenine-dinucleotide-phosphorate
    • NADP REDUCED FOM
    • C21-H30-N7-O17-P3
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Cozymase II
    • beta-NADPH Tetrasodium
    • CHEMBL407009
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced Nicotinamide Adenine Dinucleotide Phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced nicotinamide-adenine dinucleotide phosphate
    • REDUCED CODEHYDROGENASE II
    • COENZYME II, REDUCED
    • dihydrotriphosphopyridine nucleotide reduced
    • NADPH
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced triphosphopyridine nucleotide
    • reducednicotinamide-adenine dinucleotide phosphate
    • NADPH2
    • reduced Coenzyme II
    • .BETA.-NADPH
    • 2646-71-1
    • Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide
    • dihydronicotinamide adenine dinucleotide-P
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide
    • TPNH
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADP-reduced
    • b-NADPH
    • Triphosphopyridine nucleotide reduced
    • .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • beta-NADPH
    • dihydronicotinamide adenine dinucleotide phosphate
    • bmse000055
    • nadph hydride
    • b-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide
    • 381Q4X082D
    • Nicotinamide adenine dinucleotide phosphate - reduced
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Codehydrase II
    • UNII-381Q4X082D
    • Q26841327
    • [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • SCHEMBL2041
    • C21H30N7O17P3.4Na
    • Dihydronicotinamide-adenine dinucleotide phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Codehydrase II, reduced
    • Codehydrogenase II, reduced
    • Cozymase II, reduced
    • Triphosphopyridine nucleotide, reduced
    • β-NADPH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-TPNH
    • NS00015230
    • NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE
    • NADPH tetraanion
    • Dihydronicotinamide-adenine dinucleotide phosphoric acid
    • (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid
    • NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid
    • HY-113324
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
    • DA-55982
    • NADP-red
    • [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • Nucleotide, Triphosphopyridine
    • 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
    • Reduced nicotinamide adenine dinucleotide phosphoric acid
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate
    • beta-TPNH
    • Reduced nicotinamide-adenine dinucleotide phosphoric acid
    • reduced NADP
    • Dihydronicotinamideadenine dinucleotide phosphate
    • {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate
    • DTXCID201476935
    • dihydronicotinamide adenine dinucleotide phosphate reduced
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • dihydrotriphosphopyridine nucleotide
    • NADP REDUCED FORM
    • 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)
    • Phosphate, Nicotinamide-Adenine Dinucleotide
    • ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate
    • CS-0059609
    • Dinucleotide Phosphate, Nicotinamide-Adenine
    • Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid
    • reduced dihydrotriphosphopyridine nucleotide
    • Renchi: 1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • Clave inchi: ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • Sonrisas: P(=O)(O)(O)O[C@H]1[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=CCC(C(N)=O)=C3)O2)O)O)[C@H]1O

Atributos calculados

  • Calidad precisa: 745.091102
  • Masa isotópica única: 745.091102
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 9
  • Recuento de receptores de enlace de hidrógeno: 18
  • Recuento de átomos pesados: 48
  • Cuenta de enlace giratorio: 13
  • Complejidad: 1410
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _6.8
  • Superficie del Polo topológico: 364

Propiedades experimentales

  • Denso: 2.28
  • Punto de ebullición: 1175.1°Cat760mmHg
  • Punto de inflamación: 664.5°C
  • índice de refracción: 1.849
  • PSA: 394.57000
  • Logp: -0.90060

NADPH PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
N201504-5 mg
β-NADPH-d4
53-57-6
5mg
$ 22380.00 2022-06-03
Aaron
AR00DISI-250mg
NADPH
53-57-6 99%
250mg
$78.00 2025-02-13
Aaron
AR00DISI-100mg
NADPH
53-57-6 99%
100mg
$46.00 2025-02-13
AN HUI ZE SHENG Technology Co., Ltd.
E021552-100mg
NADPH
53-57-6
100mg
¥298.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
E021552-250mg
NADPH
53-57-6
250mg
¥550.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
E021552-1g
NADPH
53-57-6
1g
¥1780.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
E021552-5g
NADPH
53-57-6
5g
¥6850.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
BR1047-25mg
NADPH
53-57-6
25mg
¥139.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
BR1047-100mg
NADPH
53-57-6
100mg
¥425.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
BR1047-1g
NADPH
53-57-6
1g
¥2860.00 2023-09-15

NADPH Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1R:i-PrNH2, S:H2O, 8 h, 25°C, pH 8
Referencia
Transforming inert cycloalkanes into α,ω-diamines by designed enzymic cascade catalysis
By Zhang, Zhongwei et al, Angewandte Chemie, 2023, 62(16), e202215935

Métodos de producción 2

Condiciones de reacción
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Referencia
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

Métodos de producción 3

Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7
Referencia
A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of Acetophenones
By Choudhury, Sumit et al, Angewandte Chemie, 2012, 51(46), 11624-11628

Métodos de producción 4

Condiciones de reacción
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
Referencia
Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist
By Badland, Matthew et al, Green Chemistry, 2011, 13(10), 2888-2894

Métodos de producción 5

Condiciones de reacción
1.1R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Referencia
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

Métodos de producción 6

Condiciones de reacción
1.1R:Zn (myoglobin complex), R:N(CH2CH2OH)3, 3.5 h, rt, pH 9; 7 d, rt, pH 9
Referencia
Phototriggered chemical reduction of NADP+ by Zn-reconstituted myoglobin and triethanolamine as a sacrifical donor
By Nishiyama, Katsuhiko et al, Chemistry Letters, 2005, 34(7), 1032-1033

Métodos de producción 7

Condiciones de reacción
1.1R:H2, C:9027-05-8, S:H2O, 2 h, 40°C, 5 bar, pH 8
Referencia
Membrane aerated hydrogenation: Enzymatic and chemical homogeneous catalysis
By Greiner, Lasse et al, Advanced Synthesis & Catalysis, 2003, 345(6+7), 679-683

Métodos de producción 8

Condiciones de reacción
1.1R:H2, C:9027-05-8 (immobilized), 80°C
1.2S:H2O, 40°C, pH 8.5
Referencia
Utilization of adsorption effects for the continuous reduction of NADP+ with molecular hydrogen by Pyrococcus furiosus hydrogenase
By Greiner, L. et al, Green Chemistry, 2003, 5(6), 697-700

Métodos de producción 9

Condiciones de reacción
1.1
Referencia
NADPH manufacture using permeabilized microorganisms
By Silhankova, Ludmila and Hajek, Petr, Czech., From Czech., 266763, 12 Jan 1990, 266763, 12 Jan 1990

Métodos de producción 10

Condiciones de reacción
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Referencia
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Métodos de producción 11

Condiciones de reacción
1.1C:CdS
Referencia
Protein-Mediated Biosynthesis of Semiconductor Nanocrystals for Photocatalytic NAD(P)H Regeneration and Chiral Amine Production
By Bachar, Oren et al, Angewandte Chemie, 2022, 61(23), e202202457

Métodos de producción 12

Condiciones de reacción
1.1R:HCl, S:H2O, 10 min
Referencia
An Implantable Ionic Wireless Power Transfer System Facilitating Electrosynthesis
By Kim, Chong-Chan et al, ACS Nano, 2020, 14(9), 11743-11752

Métodos de producción 13

Condiciones de reacción
1.1
Referencia
Development of an enzymatic process for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol
By Wei, Teng-Yun et al, Organic Process Research & Development, 2019, 23(9), 1822-1828

Métodos de producción 14

Condiciones de reacción
1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C
Referencia
Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulation
By Sekar, Balaji Sundara et al, Biotechnology for Biofuels, 2016, 9, 95/1-95/11

Métodos de producción 15

Condiciones de reacción
1.1R:Me2CHOH, S:H2O, 30 min, 40°C, pH 9.0
Referencia
Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase
By Robinson, Reeder et al, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Métodos de producción 16

Condiciones de reacción
1.1C:9029-33-8, S:H2O, 6°C, pH 8.0
Referencia
Structural backgrounds for the formation of a catalytically competent complex with NADP(H) during hydride transfer in ferredoxin-NADP+ reductases
By Sanchez-Azqueta, Ana et al, Biochimica et Biophysica Acta, 2012, 1817(7), 1063-1071

Métodos de producción 17

Condiciones de reacción
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
Referencia
Enzymatic De Novo Pyrimidine Nucleotide Synthesis
By Schultheisz, Heather L. et al, Journal of the American Chemical Society, 2011, 133(2), 297-304

Métodos de producción 18

Condiciones de reacción
1.1S:872672-50-9, S:H2O, pH 7
Referencia
Ionic Liquids as Performance Additives for Electroenzymatic Syntheses
By Kohlmann, Christina et al, Chemistry - A European Journal, 2009, 11692-11700, S11692/1-S11692/11

Métodos de producción 19

Condiciones de reacción
1.1C:121596-52-9, S:H2O, pH 7
Referencia
Synthesis, characterization and application of new rhodium complexes for indirect electrochemical cofactor regeneration
By Hildebrand, Falk et al, Advanced Synthesis & Catalysis, 2008, 350(6), 909-918

Métodos de producción 20

Condiciones de reacción
1.1R:D-Glucose, C:9028-53-9
Referencia
α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models
By Pudney, Christopher R. et al, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Métodos de producción 21

Condiciones de reacción
1.1R:Tris buffer, R:H2, C:9027-05-8, S:774-48-1, 1 h, 40°C, 2.3 bar, pH 8
Referencia
Reaction engineering aspects of enzymic manufacture of NADPH in an enzyme membrane reactor
By Mertens, Rita et al, Chemie Ingenieur Technik, 2005, 77(5), 609-616

Métodos de producción 22

Condiciones de reacción
1.1C:160261-98-3, S:H2O, 20-25°C, pH 8
Referencia
Indirect electrochemical reduction of nicotinamide coenzymes
By Vuorilehto, K. et al, Bioelectrochemistry, 2004, 65(1), 1-7

Métodos de producción 23

Condiciones de reacción
1.1R:H2, C:142903-68-2, S:H2O, 3 h, 40°C, 70 psi, pH 8.3
Referencia
Transition-Metal-Catalyzed Regeneration of Nicotinamide Coenzymes with Hydrogen
By Wagenknecht, Paul S. et al, Organometallics, 2003, 22(6), 1180-1182

NADPH Raw materials

NADPH Preparation Products

NADPH Proveedores

NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:53-57-6)NADPH
Número de pedido:NC21065
Estado del inventario:
Cantidad:10g
Pureza:97%
Información sobre precios actualizada por última vez:Friday, 18 July 2025 16:05
Precio ($):Price inquiry
Correo electrónico:sales@newcanbio.com
Proveedores recomendados
NewCan Biotech Limited
(CAS:53-57-6)NADPH
NC21065
Pureza:97%
Cantidad:10g
Precio ($):Informe